molecular formula C15H21NO5 B2873540 N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide CAS No. 1421522-45-3

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide

Cat. No.: B2873540
CAS No.: 1421522-45-3
M. Wt: 295.335
InChI Key: KOACYMUKPNMSST-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide is a complex organic compound characterized by its cyclopentyl ring and multiple hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting with the formation of the cyclopentyl ring. The hydroxyl and methoxy groups are introduced through specific reactions, such as hydroxylation and methylation.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and purity. The process requires precise temperature and pressure control to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity. It may interact with various biomolecules, influencing cellular processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure allows it to interact with specific molecular targets, making it a candidate for therapeutic use.

Industry: In industry, the compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in material science and engineering.

Mechanism of Action

The mechanism by which N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in these interactions, influencing the compound's binding affinity and activity.

Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The exact mechanism depends on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-4-(1H-pyrrol-1-yl)benzamide (CP 55,940)

  • N-cyclopentyl-3-hydroxy-4-methoxybenzamide

Uniqueness: N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,4-dimethoxybenzamide is unique due to its specific arrangement of hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. This arrangement allows for distinct interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-20-13-4-3-9(6-14(13)21-2)15(19)16-11-5-10(8-17)12(18)7-11/h3-4,6,10-12,17-18H,5,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOACYMUKPNMSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC(C(C2)O)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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